molecular formula C18H30O4 B3154749 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid CAS No. 78335-22-5

9-Hydroxy-12-oxooctadeca-10,15-dienoic acid

Cat. No. B3154749
CAS RN: 78335-22-5
M. Wt: 310.4 g/mol
InChI Key: AAJBIBPYWAVKOQ-UHFFFAOYSA-N
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Description

9-Hydroxy-12-oxo-10(E),15(Z)-octadecadienoic acid is a type of octadecadienoic acid . It belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .


Synthesis Analysis

The synthesis of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid is primarily achieved through organic synthesis . Specifically, it can be synthesized through carbon-carbon bond formation, oxidation reactions, or other chemical transformations .


Molecular Structure Analysis

The molecular formula of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid is C18H30O4 . It has a net charge of 0, an average mass of 310.434, and a mono-isotopic mass of 310.21441 . The InChI and SMILES strings provide a detailed view of the molecule’s structure .


Physical And Chemical Properties Analysis

9-Hydroxy-12-oxooctadeca-10,15-dienoic acid contains a total of 51 bonds, including 21 non-H bonds, 4 multiple bonds, 14 rotatable bonds, 4 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ketone, 2 hydroxyl groups, and 1 secondary alcohol .

Scientific Research Applications

Lipid Peroxidation and Oxidative Stress

Research has shown that compounds similar to 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid, such as 13-hydroperoxyoctadeca-9,11,15-trienoic acid, play a crucial role in the process of lipid peroxidation. This process is significant in the context of oxidative stress and the damage it causes to cells. The formation of epoxyaryl ethers during this process suggests the importance of cyclization of intermediate alkoxyl radicals in lipid peroxidation, as studied by Wilcox and Marnett (1993) (Wilcox & Marnett, 1993).

Biochemical Reactions and Cycloaddition

Kai et al. (2013) explored the cycloaddition reactions involving α-ketol oxylipin and epinephrine, closely related to 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid. They found that these reactions produce compounds that significantly induce flowering in specific plant species. This study highlights the chemical reactivity and potential biological applications of compounds similar to 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid (Kai et al., 2013).

Amino Acid Degradation

Zamora et al. (2008) studied the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products. They demonstrated that various lipid oxidation products, including those similar to 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid, can degrade amino acids through a Strecker-type mechanism. This finding is relevant for understanding the interactions between lipid oxidation and amino acid metabolism (Zamora, Gallardo, & Hidalgo, 2008).

Mechanism of Action

While the specific mechanism of action for 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid is not detailed in the available resources, it is known that similar compounds have been studied for their inhibitory effects on acetyl-CoA carboxylase .

properties

IUPAC Name

9-hydroxy-12-oxooctadeca-10,15-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h3-4,14-15,17,20H,2,5-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJBIBPYWAVKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC(=O)C=CC(CCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60824042
Record name 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60824042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78335-22-5
Record name 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60824042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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